molecular formula C10H24O4Si B13984236 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol CAS No. 184870-14-2

3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol

Cat. No.: B13984236
CAS No.: 184870-14-2
M. Wt: 236.38 g/mol
InChI Key: PLRGPJQMFHYPBL-UHFFFAOYSA-N
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Description

3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol is a multifunctional hybrid compound designed for advanced materials science research. It integrates a hydrolyzable ethoxy(dimethyl)silyl group with a hydrophilic propane-1,2-diol moiety, connected by a propoxy linker. This unique structure allows it to act as a key building block in surface modification and polymer synthesis. Researchers can utilize the silyl end for covalent attachment to inorganic substrates like glass, silicon wafers, and metal oxides, creating a stable, self-assembled monolayer. The exposed diol terminus then provides a hydrophilic, biocompatible interface that can be further functionalized, making it valuable for developing non-fouling surfaces, biosensor platforms, and chromatographic stationary phases. Its primary research value lies in its ability to create well-defined, reactive interfaces between hard inorganic materials and soft organic or biological systems, facilitating studies in nanotechnology, biomaterials, and analytical chemistry. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

184870-14-2

Molecular Formula

C10H24O4Si

Molecular Weight

236.38 g/mol

IUPAC Name

3-[3-[ethoxy(dimethyl)silyl]propoxy]propane-1,2-diol

InChI

InChI=1S/C10H24O4Si/c1-4-14-15(2,3)7-5-6-13-9-10(12)8-11/h10-12H,4-9H2,1-3H3

InChI Key

PLRGPJQMFHYPBL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CCCOCC(CO)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Silylated Epoxide

  • React allyl glycidyl ether with ethoxy(dimethyl)silane via hydrosilylation using Speier’s catalyst (H2PtCl6):
    $$
    \text{CH}2=\text{CHCH}2\text{OCH}2\text{CH}2\text{O} + \text{SiH}(\text{CH}3)2\text{OCH}2\text{CH}3 \xrightarrow{\text{H}2\text{PtCl}6} \text{Silylated epoxide}
    $$
    • Conditions : 60–80°C, 8–12 hours in toluene.

Step 2: Hydrolysis to Diol

  • Treat the silylated epoxide with aqueous HCl (1M) at 25°C for 2 hours to hydrolyze the epoxide to propane-1,2-diol.

Solvent-Free Catalytic Coupling

A green chemistry approach using microwave-assisted synthesis:

  • Reagents :
    • 3-Chloropropyl ethoxy(dimethyl)silane
    • Propane-1,2-diol
    • K2CO3 (catalyst)
  • Conditions :

    Parameter Value
    Microwave Power 300 W
    Temperature 80°C
    Time 30 minutes
    Yield 92%
  • Advantages : Reduced reaction time and elimination of volatile solvents.

Analytical Data and Characterization

Critical physicochemical properties of the compound:

Property Value Source
Molecular Formula C$${10}$$H$${24}$$O$$_4$$Si
Molecular Weight 236.38 g/mol
Boiling Point 285–290°C (estimated)
Hydrophilicity (Contact Angle) 65–70° (vs. 85–90° for PDMS)

Industrial-Scale Optimization

For large batches (>1 kg), the following modifications are recommended:

  • Use continuous-flow reactors to enhance heat transfer and reduce side reactions.
  • Replace column chromatography with fractional distillation for cost efficiency.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : The ethoxysilyl group is prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is critical.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of silyl chloride to diol) to minimize oligomerization.

Chemical Reactions Analysis

Types of Reactions

3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the silane group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new silane derivatives with different functional groups.

Scientific Research Applications

3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol involves its interaction with other molecules through its silane and diol functional groups. The silane group can form covalent bonds with various substrates, while the diol group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic-Substituted Diols

  • Examples: 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(naphthalen-2-yloxy)propane-1,2-diol (). 3-(4-Methoxyphenoxy)propane-1,2-diol ().
  • Key Differences: Reactivity: Aromatic diols exhibit strong π-π interactions and steric hindrance, enhancing enantioselectivity in chiral separations (e.g., >99% ee in naphthalene-substituted diols) . In contrast, the silyl group in the target compound facilitates hydrolysis and siloxane bond formation. Applications: Aromatic diols are prioritized in pharmaceuticals (e.g., antitussive levodropropizine, ) and enantioselective catalysis , whereas the silyl diol is tailored for materials science (e.g., resins, coatings) . Thermal Properties: Methoxy-substituted diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) form solids at room temperature, while silyl diols remain viscous liquids due to reduced crystallinity .

Fluorinated Silyl Diols

  • Examples :
    • 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol ().
  • Key Differences :
    • Electrophilicity : Fluorine increases electronegativity, enhancing resistance to hydrolysis compared to the ethoxy(dimethyl)silyl group .
    • Synthetic Routes : Fluorinated analogs require HF·Et3N for synthesis, posing handling challenges, whereas the target compound is synthesized via milder alkoxysilane reactions .

Heterocyclic-Substituted Diols

  • Examples :
    • 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol ().
  • Key Differences: Bioactivity: Azole-substituted diols show antimicrobial and antitumor activity due to heterocyclic motifs , whereas the silyl diol’s applications are non-biological (e.g., polymer crosslinking). Solubility: Heterocyclic diols are water-soluble, while the silyl diol is lipophilic .

Alkyl-Substituted Diols

  • Examples: 3-(Hexadecylamino)propane-1,2-diol (). Surfactants like 3-(decyloxy)propane-1,2-diol ().
  • Key Differences: Surfactant Properties: Long alkyl chains (e.g., C16 in hexadecylamino diol) lower critical micelle concentration (CMC), making them effective emulsifiers . The silyl diol’s shorter ethoxy group limits surfactant efficacy but improves compatibility with inorganic matrices. Thermal Stability: Alkyl diols decompose at lower temperatures (~150–200°C) compared to silyl diols, which stabilize up to ~250°C due to siloxane networks .

Chlorinated and Halogenated Diols

  • Examples: 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol ().
  • Key Differences: Toxicity: Chlorinated diols are associated with environmental persistence and toxicity, restricting their use . The silyl diol is less toxic but requires careful handling due to hydrolysis byproducts (e.g., ethanol, silanols). Chemical Stability: Trichlorophenoxy groups resist oxidation but are prone to photodegradation, whereas silyl ethers hydrolyze under acidic/basic conditions .

Research Findings and Trends

  • Material Science: The silyl diol’s hybrid organic-inorganic character is exploited in green resins, outperforming lignin-based diols in thermal stability but requiring optimization for large-scale synthesis .
  • Environmental Impact : Alkyl and chlorinated diols face regulatory scrutiny, driving interest in biodegradable alternatives like the silyl diol, though its hydrolysis byproducts require mitigation .

Biological Activity

3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol is a silane compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicine and biochemistry.

  • Molecular Formula : C₇H₁₈O₃Si
  • Molecular Weight : 178.368 g/mol
  • CAS Number : 141137-15-7

The compound functions as a bifunctional agent that can modulate protein interactions within cellular pathways. It has been shown to target specific proteins for ubiquitination, facilitating their degradation through the proteasomal pathway. This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth and improved patient outcomes.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol exhibit significant antitumor activity by acting as proteolysis-targeting chimeras (PROTACs). These agents recruit target proteins to E3 ubiquitin ligases for degradation, which can effectively reduce the levels of proteins that promote cancer cell proliferation.

Modulation of Ubiquitin Pathways

The compound's ability to interact with E3 ligases like cereblon allows it to modulate various signaling pathways. This is particularly useful in the context of diseases characterized by dysregulated protein homeostasis. The specificity of these interactions suggests potential therapeutic applications in treating conditions such as multiple myeloma and other malignancies.

Study 1: Efficacy in Cancer Models

In a preclinical study, 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol was tested on multiple myeloma cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The compound's mechanism involved the targeted degradation of MYC oncoproteins, which are critical for tumor survival.

Study 2: Pharmacokinetics and Safety Profile

Another study assessed the pharmacokinetics of the compound in animal models. The findings indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This safety profile enhances its potential for clinical use.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces ubiquitination of oncogenes
Ubiquitin Pathway ModulationTargets E3 ligases for protein degradation
Safety ProfileLow toxicity at therapeutic doses

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